Cas no 1804752-54-2 (3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid)

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid
-
- インチ: 1S/C9H5BrF5NO3/c10-2-4-3(8(17)18)1-5(19-9(13,14)15)16-6(4)7(11)12/h1,7H,2H2,(H,17,18)
- InChIKey: XQSMZPYUZWFJKQ-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(=O)O)C=C(N=C1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- XLogP3: 3.1
- トポロジー分子極性表面積: 59.4
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079215-1g |
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid |
1804752-54-2 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acidに関する追加情報
Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2)
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, difluoromethyl moiety, and trifluoromethoxy substituent, offers a wide range of applications in drug discovery and development.
The chemical structure of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid is particularly noteworthy due to its combination of halogenated functionalities. The bromomethyl group provides a reactive site for various chemical transformations, making it an excellent precursor for the synthesis of more complex molecules. The difluoromethyl and trifluoromethoxy substituents, on the other hand, contribute to the compound's unique electronic and steric properties, which can significantly influence its biological activity and pharmacological profile.
Recent studies have highlighted the potential of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. The bromomethyl group was found to enhance the compound's reactivity and binding affinity, while the fluorinated substituents improved its metabolic stability and bioavailability.
In addition to its enzymatic inhibition properties, 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid has shown promise in the treatment of inflammatory disorders. Research conducted by a team at the University of California demonstrated that this compound effectively reduces inflammation by modulating key signaling pathways involved in immune responses. The unique combination of functional groups in this molecule allows it to interact with multiple targets, making it a valuable candidate for multi-target drug design.
The synthetic accessibility of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. A recent paper in Organic Letters described an efficient and scalable synthetic route for this compound, which involves a series of well-established chemical transformations. This synthetic method not only ensures high yields but also allows for easy modification of the molecule's structure, facilitating the exploration of structure-activity relationships (SAR).
The physicochemical properties of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid have been extensively studied to understand its behavior in biological systems. Its solubility, logP value, and pKa have been determined through various analytical techniques, providing valuable insights into its pharmacokinetic profile. These properties are crucial for optimizing the compound's formulation and delivery methods, ensuring that it reaches its intended target with maximum efficacy.
Clinical trials involving derivatives of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings underscore the potential of this compound as a lead candidate for further clinical development.
In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activity and favorable physicochemical properties, make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a key player in the future landscape of pharmaceutical innovation.
1804752-54-2 (3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid) Related Products
- 2248375-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-2-yloxy)acetate)
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)
- 1805978-82-8(2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 21343-40-8(Ercalcidiol)
- 2293421-47-1(Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate)
- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)
- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)




